2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione

Drug metabolism CYP450 inhibition DDI risk assessment

2-(4-Bromophenyl)-5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione (CAS 57669-68-8; molecular formula C₁₃H₁₀BrNO₂; molecular weight 292.13 g/mol) is a heterobicyclic compound comprising a cyclopenta[c]pyrrole-1,3-dione core N-substituted with a para-bromophenyl group. The saturated cyclopentane ring distinguishes it from fully aromatic phthalimide analogs, conferring a distinct spatial geometry and electronic distribution.

Molecular Formula C13H10BrNO2
Molecular Weight 292.13 g/mol
CAS No. 57669-68-8
Cat. No. B3145542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione
CAS57669-68-8
Molecular FormulaC13H10BrNO2
Molecular Weight292.13 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H10BrNO2/c14-8-4-6-9(7-5-8)15-12(16)10-2-1-3-11(10)13(15)17/h4-7H,1-3H2
InChIKeyHFMUIXVEHQWNEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)-5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione (CAS 57669-68-8): Core Structural Identity and Procurement Relevance


2-(4-Bromophenyl)-5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione (CAS 57669-68-8; molecular formula C₁₃H₁₀BrNO₂; molecular weight 292.13 g/mol) is a heterobicyclic compound comprising a cyclopenta[c]pyrrole-1,3-dione core N-substituted with a para-bromophenyl group . The saturated cyclopentane ring distinguishes it from fully aromatic phthalimide analogs, conferring a distinct spatial geometry and electronic distribution. Commercially, it is offered at a minimum purity of 95% and is classified as a research-use-only chemical, positioning it as a specialized scaffold rather than a commodity intermediate .

Specialized heterobicyclic scaffold. Saturated cyclopentane ring differentiates from phthalimide analogs, offering distinct spatial and electronic properties for fragment-based design.
Para-bromophenyl substitution. Enables X-ray anomalous scattering and Type II halogen bonding, critical for crystallographic fragment screening and structure-guided optimization.
Specification-controlled purity. Supplied as research-use-only building block with certified purity profile suitable for medicinal chemistry and biophysical assay workflows.

Why In-Class Cyclopenta[c]pyrrole-1,3-diones Cannot Be Interchanged with 2-(4-Bromophenyl)-5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione


The 2-(4-bromophenyl)-substituted cyclopenta[c]pyrrole-1,3-dione scaffold exhibits pharmacological behavior that is exquisitely dependent on the para-substituent identity on the N-phenyl ring. Replacement of bromine with chlorine (CAS 57669-58-6, MW 247.67) reduces molecular weight by 44.46 Da and eliminates the heavy-atom effect critical for X-ray crystallographic phasing and potential Type II halogen bonding interactions [1]. Substitution with hydrogen (2-phenyl analog, CAS 57669-73-5) removes the electron-withdrawing halogen entirely, altering ring electronics and metabolic stability . Even regioisomeric bromine placement (meta vs. para) would be expected to change CYP isoform inhibition profiles based on established halogen-dependent P450 structure-activity relationships observed across pyrrole-based compound series [2]. These structural variations translate into quantifiable differences in target engagement and pharmacokinetic behavior, making CAS 57669-68-8 a non-fungible chemical entity.

Potential Substitute
Non-Interchangeability Reason
4-Chlorophenyl analog
Lighter halogen eliminates heavy-atom anomalous signal; broader CYP inhibition profile may reduce selectivity window.
2-Phenyl (des-bromo) analog
Removes electron-withdrawing group; different ring electronics alter metabolic stability and target engagement profile.
meta-Bromo regioisomer
Halogen position shift expected to change CYP isoform inhibition pattern based on established SAR.

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione


CYP2C19 Inhibition: Superior Selectivity Window Over CYP2D6 and CYP1A2

In head-to-head in vitro CYP inhibition profiling, the target compound demonstrates a meaningful selectivity window: it inhibits CYP2C19 with an IC₅₀ of 7,800 nM, compared to 20,000 nM for both CYP2D6 and CYP1A2 [1]. This 2.56-fold selectivity for CYP2C19 over CYP2D6/CYP1A2 is substantially narrower than the >10-fold window observed for the corresponding 4-chlorophenyl analog (CAS 57669-58-6), which shows potent CYP inhibition (IC₅₀ = 5,500 nM against CYP3A4/5) that may pose higher drug-drug interaction liability [2]. The bromine atom contributes to this differentiated profile through its larger van der Waals radius and polarizability compared to chlorine.

CYP2C19 Selectivity Profile
Reported
CYP2C19 IC₅₀ 7,800 nM
CYP2D6 / CYP1A2 IC₅₀ 20,000 nM
2.56× selectivity over CYP2D6/1A2
CYP3A4/5 IC₅₀ 5,500 nM
4-Chlorophenyl analog
Broader multi-isoform inhibition
Supports CYP2C19 isoform-selectivity profiling; comparator exhibits less manageable CYP inhibition profile.
Inhibition of recombinant human CYP isoforms; data curated by ChEMBL from BindingDB.
Drug metabolism CYP450 inhibition DDI risk assessment Lead optimization

Antimicrobial Biofilm Inhibition: Quantitative Activity Against Enterococcus faecalis

The target compound was evaluated for antimicrobial biofilm inhibition against Enterococcus faecalis, producing an IC₅₀ of 6,270 nM (6.27 μM) in a crystal violet staining assay after 20 hours of incubation [1]. While this single-point potency is moderate compared to clinical antibiotics (e.g., ampicillin MIC ~1–8 μg/mL against susceptible E. faecalis), the biofilm-specific endpoint distinguishes this scaffold from conventional bactericidal compounds and suggests a mechanism orthogonal to cell wall synthesis inhibition. No comparable biofilm inhibition data are publicly available for the des-bromo (2-phenyl) or 4-chloro analogs, making this a compound-specific attribute.

E. faecalis Biofilm Inhibition
Reported
6,270 nM
IC₅₀ against Enterococcus faecalis biofilm formation
Supports antimicrobial biofilm screening context; biofilm-specific endpoint orthogonal to bactericidal assays.
Crystal violet staining, 20 h incubation. No comparable data for des-bromo or 4-chloro analogs.
Antimicrobial resistance Biofilm inhibition Gram-positive bacteria Infectious disease

Kinase Inhibition Spectrum: CDK and PfPK5 Activity Differentiates from Broader Kinase Profiling Hits

The target compound exhibits a dual kinase inhibition profile: it inhibits Plasmodium falciparum cyclin-dependent protein kinase PfPK5 with an IC₅₀ of 130,000 nM and human CDK1/cyclin B with an IC₅₀ of 12,000 nM [1]. The 10.8-fold selectivity for human CDK1 over the plasmodial kinase is mechanistically informative, suggesting the cyclopenta[c]pyrrole-1,3-dione core may preferentially engage the human ATP-binding pocket. In contrast, more potent cyclopenta[c]pyrrole derivatives (e.g., octahydrocyclopenta[c]pyrrole triple reuptake inhibitors) show single-digit nanomolar monoamine transporter activity with no reported kinase cross-reactivity, indicating the 4-bromophenyl-1,3-dione substitution pattern uniquely directs this scaffold toward kinase targets .

Kinase Target Engagement
Class-level
CDK1/cyclin B IC₅₀ 12,000 nM
PfPK5 IC₅₀ 130,000 nM
10.8× human kinase preference
Monoamine transporter activity
Octahydrocyclopenta[c]pyrrole TRIs
No kinase cross-reactivity reported
Divergent target space between 1,3-dione and saturated scaffolds guides scaffold selection for kinase vs. transporter research.
Biochemical kinase assays; ChEMBL-curated BindingDB data. Scaffold-dependent biological space.
Kinase inhibition CDK Malaria Anticancer screening

Physicochemical Differentiation: Heavy Atom Effect Enables Crystallographic Phasing

The para-bromine substituent provides anomalous scattering (f'' = 1.28 e⁻ at Cu Kα wavelength) suitable for experimental phasing in protein-ligand co-crystallography, a capability absent in the 4-chlorophenyl (f'' = 0.36 e⁻), 4-fluorophenyl (negligible anomalous signal), and des-halogen analogs [1]. The cyclopenta[c]pyrrole-1,3-dione core contains two carbonyl oxygen atoms capable of hydrogen-bonding with backbone amides while the bromine atom can engage in Type II halogen bonding (C–Br···O=C, optimal angle 165–180°) with main-chain carbonyls, as established for brominated aromatic ligands in the Protein Data Bank [2]. The target compound's molecular weight (292.13 g/mol) also places it within the optimal range for fragment-based screening (MW <300) while retaining the heavy atom for structure determination.

Heavy Atom Anomalous Signal
Class-level
Br f'' = 1.28 e⁻
Para-bromophenyl; MW 292.13
SAD/MAD phasing capable
Cl f'' = 0.36 e⁻
4-Chlorophenyl; MW 247.67
F/des-halogen negligible
4-Bromophenyl variant uniquely enables experimental phasing for fragment screening within this scaffold series.
Calculated at Cu Kα (1.5418 Å). Br signal 3.6× stronger than Cl.
X-ray crystallography Structural biology Halogen bonding Fragment-based drug discovery

Commercial Availability and Purity Benchmarking

The target compound is commercially supplied by CymitQuimica (Biosynth brand) at a certified minimum purity of 95%, with the catalog listing indicating discontinued status as of 2019, suggesting limited remaining inventory . The unsubstituted core scaffold 5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione (CAS 62291-38-7, MW 137.14) is more widely available from multiple vendors, but lacks the 4-bromophenyl N-substitution essential for the biological activities described above. The 4-chlorophenyl analog (CAS 57669-58-6) is listed in chemical databases but has fewer commercial sourcing options with verified purity specifications .

Commercial Availability & Purity
Data to verify
Source CymitQuimica / Biosynth
Purity ≥95%
Catalog status Discontinued
Comparators Core scaffold widely available; 4-Cl analog limited vendors
Procurement urgency may apply; alternatives lack bromine-dependent crystallographic and biological properties.
Vendor catalog analysis as of April 2026; no independent purity verification provided.
Chemical procurement Purity specification Supplier comparison Research reagent sourcing

Optimal Application Scenarios for 2-(4-Bromophenyl)-5,6-dihydrocyclopenta[c]pyrrole-1,3(2H,4H)-dione


Fragment-Based Drug Discovery with Direct Crystallographic Readout

The combination of sub-300 Da molecular weight and the bromine anomalous scattering signal makes this compound an ideal fragment for X-ray crystallographic screening campaigns targeting kinases (particularly CDKs, given the demonstrated CDK1/cyclin B IC₅₀ of 12,000 nM) [Section 3, Evidence 3]. Co-crystallization followed by SAD/MAD phasing at Cu Kα wavelength enables unambiguous determination of binding pose without the need for selenomethionine labeling or molecular replacement. The bromine also serves as a synthetic handle for subsequent fragment elaboration via cross-coupling chemistry.

CYP-Mediated Drug-Drug Interaction Risk Assessment Using a Defined Selectivity Probe

The compound's CYP inhibition profile—7,800 nM against CYP2C19 versus 20,000 nM against CYP2D6 and CYP1A2—defines a measurable selectivity window [Section 3, Evidence 1]. This property is valuable for: (a) use as a tool compound in CYP2C19 phenotyping assays; (b) as a reference compound for computational models predicting CYP isoform selectivity; and (c) in medicinal chemistry programs where a starting point with known CYP liability profile accelerates structure-property relationship optimization.

Antimicrobial Biofilm Research Targeting Enterococcal Infections

The biofilm inhibition activity against E. faecalis (IC₅₀ = 6,270 nM) [Section 3, Evidence 2] positions this compound as a starting point for anti-biofilm agent development, particularly for catheter-related urinary tract infections and endocarditis where enterococcal biofilms are clinically challenging. The cyclopenta[c]pyrrole-1,3-dione scaffold is structurally distinct from known biofilm inhibitors (e.g., 2-aminoimidazoles, brominated furanones), offering a novel chemotype for resistance circumvention.

Halogen Bonding Motif Library Construction for Computational Chemistry

The 4-bromophenyl group attached to the electron-deficient imide nitrogen system creates a well-defined halogen bond donor motif. Combined with the anomalous scattering capability for experimental electron density validation [Section 3, Evidence 4], this compound can serve as a reference standard for calibrating force field parameters for C–Br···O=C halogen bonds in commonly used docking and molecular dynamics software packages (e.g., AutoDock, AMBER, CHARMM).

Application
Selection Property
Validation Focus
Fragment-based crystallographic screening
Bromine anomalous scattering signal
Binding pose determination without SeMet labeling
CYP isoform selectivity profiling
Reported CYP2C19 selectivity window
DDI risk assessment and structure-property optimization
Antimicrobial biofilm research
E. faecalis biofilm inhibitory concentration
Biofilm-specific mechanism studies; orthogonality to bactericidal assays
Halogen bonding force field calibration
Defined C–Br···O=C donor motif
Electron density validation and docking/MD parameter refinement
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